4-({4-hydroxy-2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
4-[4-HYDROXY-2-(5-METHYLFURAN-2-YL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a morpholine moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-HYDROXY-2-(5-METHYLFURAN-2-YL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the morpholine group through nucleophilic substitution. The final steps involve the formation of the sulfonamide group and the coupling of the various intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-HYDROXY-2-(5-METHYLFURAN-2-YL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
Scientific Research Applications
4-[4-HYDROXY-2-(5-METHYLFURAN-2-YL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-HYDROXY-2-(5-METHYLFURAN-2-YL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2,5-dimethylfuran-3(2H)-one
- 4,5-Dihydro-2-methylfuran-3(2H)-one
- 4-Acetoxy-2,5-dimethylfuran-3(2H)-one
- Linalool oxide
Uniqueness
Compared to similar compounds, 4-[4-HYDROXY-2-(5-METHYLFURAN-2-YL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C25H31N3O7S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
4-[(E)-hydroxy-[2-(5-methylfuran-2-yl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H31N3O7S/c1-17-5-10-20(35-17)22-21(23(29)18-6-8-19(9-7-18)36(32,33)26(2)3)24(30)25(31)28(22)12-4-11-27-13-15-34-16-14-27/h5-10,22,29H,4,11-16H2,1-3H3/b23-21+ |
InChI Key |
BNPXEZLNLSOQSA-XTQSDGFTSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N(C)C)\O)/C(=O)C(=O)N2CCCN4CCOCC4 |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(C3=CC=C(C=C3)S(=O)(=O)N(C)C)O)C(=O)C(=O)N2CCCN4CCOCC4 |
Origin of Product |
United States |
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